2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
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Description
2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the cell cycle checkpoint kinase 1 (Chk1), which is an important protein involved in DNA damage response and cell cycle regulation. In recent years, CCT137690 has emerged as a promising drug candidate for the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Characterization
A range of derivatives incorporating sulfonamide, thiazole, thiophene, and other heterocyclic moieties has been synthesized. These compounds are characterized using spectroscopic techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, providing detailed insights into their structural properties. For example, a study focused on synthesizing N-substituted derivatives of acetamide showcasing a multifunctional design for potential antibacterial and anti-enzymatic applications, supported by hemolytic activity assessments to gauge cytotoxic behavior (K. Nafeesa et al., 2017).
Pharmacological Evaluation
The synthesized compounds are often screened for various biological activities, including antibacterial, antifungal, antitumor, and enzyme inhibition effects. For instance, certain novel sulfonamide derivatives have shown cytotoxic activity against cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (M. Ghorab et al., 2015). Another study synthesized heterocyclic compounds incorporating a sulfamoyl moiety, evaluated as antimicrobial agents, demonstrating promising results against various bacterial and fungal strains (E. Darwish et al., 2014).
Antiviral and Anticonvulsant Activities
Further research includes the synthesis of thiadiazole sulfonamide derivatives with reported antiviral activity, such as compounds showing anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010). Additionally, azoles incorporating a sulfonamide moiety have been evaluated for their anticonvulsant activity, with some compounds offering protection against picrotoxin-induced convulsion, suggesting their utility in treating seizure disorders (A. A. Farag et al., 2012).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S3/c16-10-3-5-11(6-4-10)24(20,21)9-14(19)18-15-17-12(8-23-15)13-2-1-7-22-13/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABJOKTVYGGMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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